
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a benzoxazole core, a benzyl group, and a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the appropriate dimethylphenyl halide reacts with the benzoxazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-benzyl-N-(2,5-dimethylphenyl)-4-oxophthalazine-1-carboxamide: This compound shares a similar core structure but differs in the functional groups attached.
2-phenylbenzoxazole: Another benzoxazole derivative with different substituents, leading to distinct chemical and biological properties.
5-chloro-2-(2,4-dichlorophenyl)benzoxazole: A chlorinated benzoxazole with unique reactivity and applications.
Uniqueness
3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1251587-28-6 |
|---|---|
Molekularformel |
C24H20N4O4S |
Molekulargewicht |
460.51 |
IUPAC-Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |
InChI-Schlüssel |
BEHKKCQZJUNDOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2,5-dihydrofuran-2-one](/img/structure/B2602184.png)
![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)
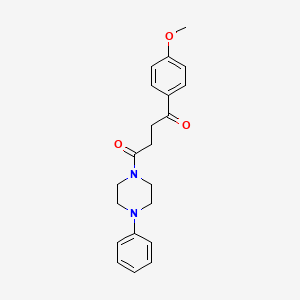
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
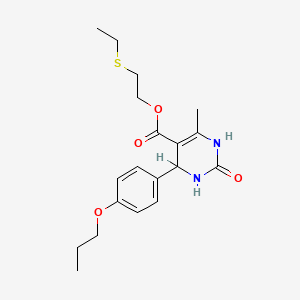
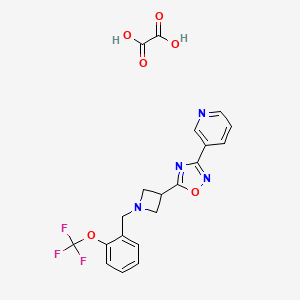

![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2602195.png)

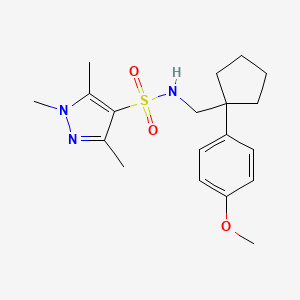


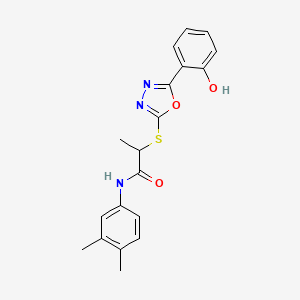
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
